molecular formula C13H17N3O4 B2784897 N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide CAS No. 339110-96-2

N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide

Cat. No.: B2784897
CAS No.: 339110-96-2
M. Wt: 279.296
InChI Key: KYHOYFKXNFVCGP-UHFFFAOYSA-N
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Description

N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide (CAS: 339110-96-2) is a synthetic organic compound characterized by a morpholine-4-carboxamide core linked to a 2-(2-nitroethyl)phenyl group. Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 279.30 g/mol.

Properties

IUPAC Name

N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c17-13(15-7-9-20-10-8-15)14-12-4-2-1-3-11(12)5-6-16(18)19/h1-4H,5-10H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHOYFKXNFVCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H17N3O4
  • Molar Mass : 279.29 g/mol
  • CAS Number : 339110-96-2

The compound features a morpholine ring and a nitroethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of various receptors and enzymes, thereby influencing multiple signaling pathways.

  • Receptor Interaction : It may bind to neurotransmitter receptors, affecting neurological functions.
  • Enzyme Modulation : The compound can inhibit or activate certain enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those derived from melanoma and lung carcinoma:

Cell Line IC50 (µM) Reference
B16 Melanoma5.6
Lewis Lung Carcinoma3.9

These results suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A study evaluated its effects on formalin-induced edema in rats, showing a significant reduction in paw swelling compared to control groups:

Treatment Group Paw Edema Reduction (%) Reference
This compound65%
Control10%

This indicates potential therapeutic applications in conditions characterized by inflammation.

Case Studies and Research Findings

  • Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels could contribute to cognitive enhancement and neuroprotection.
  • Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections caused by resistant bacterial strains.
  • Toxicity Studies : Toxicological evaluations have indicated that the compound exhibits lower toxicity compared to similar nitro derivatives, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Morpholine-4-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide C₁₃H₁₇N₃O₃ 279.30 Nitroethylphenyl group, morpholine carboxamide Industrial intermediate (inferred)
Xamoterol (ICI 118587) C₁₆H₂₅N₃O₅ 339.39 Hydroxypropylaminoethyl chain, 4-hydroxyphenoxy β₁-adrenergic receptor partial agonist
N-(4-Chlorophenyl)morpholine-4-carboxamide C₁₁H₁₃ClN₂O₂ 240.69 Chlorophenyl substituent Antimicrobial (hypothesized)
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) C₂₁H₁₈IN₃O₂ 471.30 Iodophenylquinoline core Anticancer (SAR studies)
N-(2-Chloroethyl)morpholine-4-carboxamide C₇H₁₃ClN₂O₂ 192.64 Chloroethyl chain Alkylating agent precursor
N-[2-(2-Nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide C₁₉H₂₂N₄O₃ 354.41 Piperazine core, nitroethylphenyl CNS-targeted (speculative)

Key Structural and Functional Differences

Nitroethyl vs. Xamoterol features hydroxyl and phenoxy groups, enabling hydrogen bonding and β₁-adrenergic receptor affinity, unlike the nitro group’s redox-sensitive properties .

Physicochemical and Crystallographic Properties

  • Crystal Packing: N-(4-Chlorophenyl)morpholine-4-carboxamide forms hydrogen-bonded chains via N–H⋯O interactions, whereas N-(2-chloroethyl)morpholine-4-carboxamide adopts a monoclinic lattice (space group Cc) with disordered chloroethyl conformers . The nitroethyl group’s planarity in the target compound may influence π-stacking interactions, though crystallographic data are lacking in the evidence.
  • Thermal Stability: β-Lactam derivatives (e.g., compound 2j) exhibit higher melting points (235–237°C) due to rigid azetidinone rings, contrasting with the target compound’s likely lower thermal stability .

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